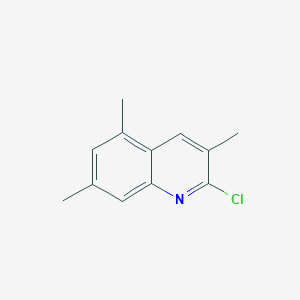
(1,2,3,4-13C4)hexadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2,3,4-13C4)hexadecanoic acid, also known as Hexadecanoic acid-1,2,3,4-13C4, is a stable isotope-labeled compound. It is a long-chain saturated fatty acid commonly found in both animals and plants. The compound is labeled with carbon-13 at positions 1, 2, 3, and 4, making it useful for various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,3,4-13C4)hexadecanoic acid involves the incorporation of carbon-13 isotopes into the palmitic acid molecule. This can be achieved through chemical synthesis using labeled precursors. The reaction conditions typically involve the use of labeled acetic acid or other carbon-13 labeled compounds as starting materials. The synthesis process may include steps such as esterification, reduction, and hydrolysis to obtain the final labeled product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for scientific research. The production may involve the use of specialized equipment and techniques to handle the labeled compounds safely and efficiently .
Chemical Reactions Analysis
Types of Reactions
(1,2,3,4-13C4)hexadecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form palmitic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The hydrogen atoms in the molecule can be substituted with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and reaction times .
Major Products
The major products formed from these reactions include various palmitic acid derivatives, such as palmitic alcohol, palmitic esters, and other substituted palmitic acid compounds .
Scientific Research Applications
(1,2,3,4-13C4)hexadecanoic acid is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and metabolism of fatty acids.
Biology: Employed in studies of lipid metabolism and the role of fatty acids in cellular processes.
Medicine: Utilized in research on the effects of fatty acids on health and disease, including studies on obesity, diabetes, and cardiovascular diseases.
Industry: Applied in the development of new materials and products, such as cosmetics and pharmaceuticals
Mechanism of Action
The mechanism of action of (1,2,3,4-13C4)hexadecanoic acid involves its incorporation into biological systems where it can be metabolized like natural palmitic acid. The labeled carbon atoms allow researchers to track its metabolic pathways and interactions within the body. Molecular targets include enzymes involved in fatty acid metabolism, such as acetyl-CoA carboxylase and fatty acid synthase. The compound can also affect signaling pathways related to lipid metabolism and energy homeostasis .
Comparison with Similar Compounds
Similar Compounds
Palmitic acid-13C16: Labeled with carbon-13 at position 16.
Stearic acid-1-13C: Labeled stearic acid with carbon-13 at position 1.
Oleic acid-1,2,3,7,8-13C5: Labeled oleic acid with carbon-13 at positions 1, 2, 3, 7, and 8
Uniqueness
(1,2,3,4-13C4)hexadecanoic acid is unique due to its specific labeling at positions 1, 2, 3, and 4, which provides detailed information on the early stages of fatty acid metabolism. This makes it particularly valuable for studies focusing on the initial steps of lipid synthesis and degradation .
Properties
CAS No. |
302912-12-5 |
|---|---|
Molecular Formula |
C16H32O2 |
Molecular Weight |
260.39 g/mol |
IUPAC Name |
(1,2,3,4-13C4)hexadecanoic acid |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i13+1,14+1,15+1,16+1 |
InChI Key |
IPCSVZSSVZVIGE-FIZPRHLTSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)O |
Isomeric SMILES |
CCCCCCCCCCCC[13CH2][13CH2][13CH2][13C](=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1628283.png)


![1-Methyl-1H-thieno[2,3-d]imidazol-2(3H)-one](/img/structure/B1628286.png)






![3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B1628297.png)


